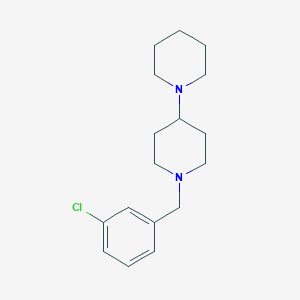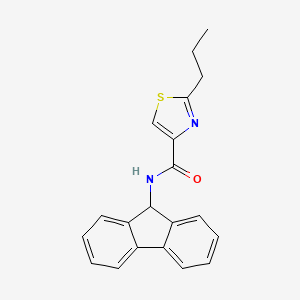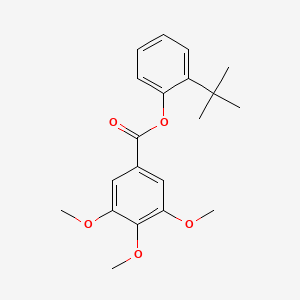![molecular formula C16H16FNO3 B5685190 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5685190.png)
2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide, also known as FBMH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FBMH is a white crystalline solid that belongs to the class of benzamide derivatives.
Wirkmechanismus
The mechanism of action of 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide is not fully understood. However, studies have shown that this compound inhibits the activity of COX-2 by binding to its active site. COX-2 is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, this compound reduces inflammation and pain. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This compound also inhibits the growth of cancer cells by inducing apoptosis. In addition, this compound improves glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized with a high yield. This compound is also soluble in organic solvents, which makes it easy to use in various assays. However, this compound has some limitations for lab experiments. This compound has low water solubility, which can limit its use in aqueous assays. This compound also has low bioavailability, which can limit its use in in vivo studies.
Zukünftige Richtungen
2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide has potential therapeutic applications in the treatment of inflammation, cancer, and diabetes. Future studies should focus on optimizing the synthesis of this compound to improve its purity and yield. Future studies should also investigate the pharmacokinetics and pharmacodynamics of this compound to determine its efficacy and safety in vivo. In addition, future studies should investigate the potential of this compound as a lead compound for the development of novel anti-inflammatory, anti-cancer, and anti-diabetic drugs.
Synthesemethoden
2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide can be synthesized using various methods, including the reaction of 4'-fluoro-3'-formylbiphenyl with 2-amino-2-(hydroxymethyl)-1,3-propanediol in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a yield of up to 85%. The purity of the compound can be improved using recrystallization or chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide has been studied for its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and cancer progression. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Eigenschaften
IUPAC Name |
2-[2-[4-fluoro-3-(hydroxymethyl)phenyl]phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-10(16(18)20)21-15-5-3-2-4-13(15)11-6-7-14(17)12(8-11)9-19/h2-8,10,19H,9H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXLIOFMMGOSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=CC=C1C2=CC(=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5685136.png)
![2-(2-chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5685143.png)


![3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5685152.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5685159.png)
![6-{3-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5685167.png)

![5,7-dimethyl-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5685182.png)
![2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5685186.png)
![1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol](/img/structure/B5685201.png)

